Cas no 914296-77-8 (1-(Benzyloxy)-4-(methoxymethyl)benzene)
1-(Benzyloxy)-4-(methoxymethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzyloxy)-4-(methoxymethyl)benzene
- 1-(methoxymethyl)-4-phenylmethoxybenzene
- 914296-77-8
- SCHEMBL2089436
- DTXSID30720784
-
- Inchi: 1S/C15H16O2/c1-16-11-14-7-9-15(10-8-14)17-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
- InChI Key: SMFGHKKUAMEZOG-UHFFFAOYSA-N
- SMILES: O(C1C=CC(COC)=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 228.115029749g/mol
- Monoisotopic Mass: 228.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5Ų
1-(Benzyloxy)-4-(methoxymethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087615-1g |
1-(Benzyloxy)-4-(methoxymethyl)benzene |
914296-77-8 | 95% | 1g |
$357.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748805-1g |
1-(Benzyloxy)-4-(methoxymethyl)benzene |
914296-77-8 | 98% | 1g |
¥2429.00 | 2024-04-25 |
1-(Benzyloxy)-4-(methoxymethyl)benzene Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-(Benzyloxy)-4-(methoxymethyl)benzene
Introduction to 1-(Benzyloxy)-4-(methoxymethyl)benzene (CAS No. 914296-77-8)
1-(Benzyloxy)-4-(methoxymethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 914296-77-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzyloxy group at the C1 position and a methoxymethyl group at the C4 position on a benzene ring, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development. The presence of these functional groups imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The benzyloxy moiety is well-known for its stability and ability to serve as a protecting group in organic synthesis. It is often employed in peptide coupling reactions and as a substituent in pharmaceutical intermediates due to its compatibility with various reaction conditions. On the other hand, the methoxymethyl group, also known as an isopropylidene ether, contributes to the molecule's solubility and reactivity, enabling its use in a wide range of chemical transformations.
Recent advancements in medicinal chemistry have highlighted the importance of structural motifs like those found in 1-(Benzyloxy)-4-(methoxymethyl)benzene. Researchers have been exploring its potential as a building block for the development of novel therapeutic agents. The benzene ring itself is a cornerstone in pharmacophore design, with numerous drugs featuring aromatic structures demonstrating efficacy across various biological pathways. The specific arrangement of the benzyloxy and methoxymethyl groups on this aromatic core may influence binding affinity and metabolic stability, key factors in drug design.
In one notable study, 1-(Benzyloxy)-4-(methoxymethyl)benzene was utilized as a precursor in the synthesis of substituted biphenyl derivatives. These derivatives have shown promise as inhibitors of enzymes involved in inflammatory responses. The benzyloxy group facilitated selective modifications, while the methoxymethyl group enhanced solubility, leading to improved pharmacokinetic profiles. Such findings underscore the compound's utility in developing next-generation therapeutics.
The compound's reactivity also makes it an attractive candidate for material science applications. For instance, researchers have investigated its use in polymer chemistry, where it can serve as a monomer or cross-linking agent. The ability to incorporate bulky groups like benzyloxy and methoxymethyl allows for fine-tuning of polymer properties such as flexibility and thermal stability. This dual functionality opens doors to innovative materials with tailored characteristics.
From a synthetic chemistry perspective, 1-(Benzyloxy)-4-(methoxymethyl)benzene offers a unique platform for exploring novel reaction pathways. Its structure allows for diverse modifications at multiple sites, enabling chemists to generate libraries of derivatives with distinct properties. Techniques such as palladium-catalyzed cross-coupling reactions can be particularly useful in introducing additional functional groups while preserving the integrity of the core benzene ring. This adaptability has made it a staple in synthetic laboratories aiming to develop complex organic molecules.
The pharmaceutical industry has also shown interest in this compound due to its potential role as an intermediate in drug synthesis. For example, it has been used in the preparation of kinase inhibitors, which are critical targets in oncology research. The benzyloxy group can be readily removed or modified under specific conditions, allowing for further functionalization to achieve desired biological activity. Such flexibility is invaluable in drug discovery pipelines where rapid iteration and optimization are essential.
In conclusion, 1-(Benzyloxy)-4-(methoxymethyl)benzene (CAS No. 914296-77-8) represents a versatile and multifunctional compound with broad applications across organic synthesis, pharmaceutical research, and material science. Its unique structural features make it an excellent candidate for developing novel therapeutics and advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in scientific innovation.
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